N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide
Description
This compound features a 1,2,4-triazole core substituted with a butylsulfanyl group at position 5, a 3-chlorophenyl moiety at position 4, and a 2-chloro-6-fluorobenzamide group attached via a methylene bridge.
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2FN4OS/c1-2-3-10-29-20-26-25-17(27(20)14-7-4-6-13(21)11-14)12-24-19(28)18-15(22)8-5-9-16(18)23/h4-9,11H,2-3,10,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGJYXQZINLFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide typically involves the following steps:
Formation of the 1,2,4-Triazole Ring: : The 1,2,4-triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Introduction of the Butylsulfanyl Group: : A nucleophilic substitution reaction can introduce the butylsulfanyl group into the triazole ring.
Attachment of the Benzamide Moiety: : The benzamide moiety is then attached to the triazole ring through an amide bond formation reaction.
Functionalization with Chlorine and Fluorine: : Chlorine and fluorine atoms are introduced into the aromatic ring via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic steps for large-scale production, ensuring high yields and purity. Techniques such as recrystallization and column chromatography may be employed for purification, while advanced analytical methods like NMR spectroscopy and mass spectrometry ensure structural integrity and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: : The butylsulfanyl group can be oxidized to a sulfoxide or sulfone under suitable conditions.
Reduction: : The aromatic halides may undergo reduction to form more reactive intermediates.
Substitution: : Halogen atoms can be substituted by nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium periodate, or m-chloroperbenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation are frequently employed.
Substitution: : Nucleophiles such as amines, thiols, or alkoxides can react with the halogen atoms.
Major Products
Depending on the type of reaction and the conditions employed, major products could include sulfoxides, sulfones, or various substituted triazole derivatives.
Scientific Research Applications
N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: : Potential candidate for the development of new antifungal, antibacterial, and anticancer agents.
Industry: : Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action of N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide depends on its specific application. For instance, in the context of antifungal activity, it may inhibit ergosterol synthesis, a vital component of fungal cell membranes. As an anticancer agent, it could interfere with DNA synthesis or induce apoptosis through specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s triazole core is a common scaffold in medicinal chemistry. Key differentiating features include:
- Butylsulfanyl group : Enhances lipophilicity compared to shorter alkyl chains or oxygen-based substituents (e.g., methoxy groups in compound 6l ).
- Halogenated aromatic rings: The 3-chlorophenyl and 2-chloro-6-fluorobenzamide groups introduce steric bulk and electronic effects distinct from non-halogenated analogs (e.g., 6m with a thiophenyl group ).
- Benzamide linkage : Contrasts with sulfonamide or acetamide moieties in related compounds (e.g., N-(2-chlorophenyl)-2-{[5-(4-methylsulfanylbenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ).
Physicochemical Properties
Comparative data from the evidence:
Metabolic and Pharmacokinetic Considerations
Biological Activity
N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a triazole ring, which is known for various biological activities, particularly antifungal and antibacterial properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 391932-83-5
- Molecular Formula : CHClFOS
- Molecular Weight : 453.4 g/mol
Biological Activity
The biological activities of this compound can be attributed to its structural components, particularly the triazole moiety. The following sections detail its primary biological activities.
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. The mechanism involves the inhibition of fungal cytochrome P450 enzymes (specifically lanosterol 14α-demethylase), which are crucial for ergosterol biosynthesis in fungal cell membranes.
Case Study : A study demonstrated that similar triazole derivatives exhibited potent antifungal activity against various strains of Candida and Aspergillus. The compound's structure suggests it may have comparable effects due to the presence of the butylsulfanyl and chlorophenyl groups that enhance its lipophilicity and membrane penetration.
Antibacterial Activity
This compound has also been investigated for antibacterial activity. The triazole ring has been associated with inhibition of bacterial growth through interference with nucleic acid synthesis.
Research Findings : In vitro studies have shown that compounds with similar structures demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents (like chlorine and fluorine) can enhance activity by increasing the electron-withdrawing capacity of the molecule.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Inhibition of key enzymes involved in cell wall synthesis and membrane integrity.
- Membrane Disruption : The lipophilic nature of the butylsulfanyl group allows for better integration into bacterial membranes, leading to increased permeability and cell lysis.
- DNA Synthesis Interference : The triazole ring may interfere with DNA replication processes in bacterial cells.
Synthesis and Optimization
The synthesis of this compound typically involves:
- Formation of Triazole Ring : Utilizing appropriate precursors to form the triazole structure.
- Introduction of Butylsulfanyl Group : Achieved through nucleophilic substitution reactions.
- Final Coupling Reaction : Attaching the chloro-fluorobenzamide moiety to complete the synthesis.
Optimization of reaction conditions is crucial to maximize yield and purity during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
